(3-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
CAS No.: 920263-14-5
Cat. No.: VC4389662
Molecular Formula: C23H23N7O2
Molecular Weight: 429.484
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920263-14-5 |
|---|---|
| Molecular Formula | C23H23N7O2 |
| Molecular Weight | 429.484 |
| IUPAC Name | (3-methoxyphenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C23H23N7O2/c1-16-6-8-18(9-7-16)30-22-20(26-27-30)21(24-15-25-22)28-10-12-29(13-11-28)23(31)17-4-3-5-19(14-17)32-2/h3-9,14-15H,10-13H2,1-2H3 |
| Standard InChI Key | SWXXMAUOZRMITM-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)OC)N=N2 |
Introduction
General Principles
The synthesis of compounds containing triazolopyrimidine and piperazine rings typically involves multi-step reactions. These might include:
-
Condensation reactions to form the triazolopyrimidine core.
-
Alkylation or acylation reactions to introduce the piperazine and methoxyphenyl moieties.
Example Synthesis
For related compounds, such as those involving triazoles and piperazines, synthesis often involves:
-
Formation of the Triazole Core: This can be achieved through click chemistry reactions or other methods that form the triazole ring.
-
Introduction of the Piperazine Moiety: This typically involves alkylation reactions where a piperazine derivative is attached to the triazole core.
-
Attachment of the Methoxyphenyl Group: This can be done through acylation reactions, where the methoxyphenyl group is introduced via a carbonyl linkage.
Antimicrobial Activity
Compounds with similar structures, such as those containing triazole and piperazine rings, have shown antimicrobial activity. For example, some triazole derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacteria . The presence of a piperazine ring can enhance this activity by facilitating interactions with biological targets.
Potential Antiviral Activity
Given the structural complexity and the presence of a triazolopyrimidine core, this compound might also exhibit antiviral properties. Compounds targeting viral enzymes or interfaces, such as those involved in influenza virus replication, are of particular interest .
Data and Research Findings
While specific data on (3-methoxyphenyl)(4-(3-(p-tolyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is not available, related compounds provide insights into potential biological activities:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume